Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
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Overview
Description
Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate is a synthetic organic compound known for its potential biological activities This compound belongs to the pyrroloquinoline family, which is characterized by a fused ring system containing both pyrrole and quinoline moieties
Preparation Methods
The synthesis of Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Quaternary Salts: Lepidine is reacted with different phenacyl bromides in acetone at room temperature to form quaternary salts.
Chemical Reactions Analysis
Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate has shown promising applications in various scientific research fields:
Antimicrobial Activity: It has been evaluated for its anti-tubercular activities against Mycobacterium tuberculosis, showing significant activity against both H37Rv and multidrug-resistant strains.
Antifungal Properties: The compound has also been investigated for its antifungal properties, demonstrating potential as an antifungal agent.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate involves its interaction with specific molecular targets. For instance, its anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes and pathways involved in bacterial cell wall synthesis . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate can be compared with other pyrroloquinoline derivatives, such as:
- Dimethyl 1-(4-bromobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
- Dimethyl 1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate
These compounds share a similar core structure but differ in the substituents on the benzoyl group. The presence of different halogens (fluorine, bromine, chlorine) can influence their chemical reactivity and biological activities. This compound is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and potentially improve its biological activity .
Properties
CAS No. |
618443-88-2 |
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Molecular Formula |
C24H18FNO6 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
dimethyl 1-(4-fluorobenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C24H18FNO6/c1-30-16-9-11-17-14(12-16)6-10-18-19(23(28)31-2)20(24(29)32-3)21(26(17)18)22(27)13-4-7-15(25)8-5-13/h4-12H,1-3H3 |
InChI Key |
RURNHKHHUYYXAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N3C(=C(C(=C3C(=O)C4=CC=C(C=C4)F)C(=O)OC)C(=O)OC)C=C2 |
Origin of Product |
United States |
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